molecular formula C12H9BrN2 B11797969 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B11797969
M. Wt: 261.12 g/mol
InChI Key: KSXJAWUOLBOBLM-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This multifunctional compound incorporates a pyrazole core, recognized as a privileged scaffold in pharmaceuticals for its wide range of biological activities . The 2-bromophenyl substituent at the 4-position serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse compound libraries. Simultaneously, the propargyl group at the 1-position enables participation in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound an ideal precursor for the efficient synthesis of complex molecular architectures, including bioconjugates or polymeric materials. The structural features of this pyrazole derivative are commonly associated with compounds investigated for various pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities . It is intended for use as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

4-(2-bromophenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C12H9BrN2/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2

InChI Key

KSXJAWUOLBOBLM-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC=CC=C2Br

Origin of Product

United States

Biological Activity

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromophenyl group and a prop-2-yn-1-yl moiety, exhibits a diverse range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H10BrN2C_{11}H_{10}BrN_2 with a molecular weight of 224.12 g/mol. The structure features a pyrazole ring which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds, including this compound, against several bacterial strains. The findings indicated that this compound showed effective inhibition against gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound possesses promising antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)
MGC-803 (Gastric Cancer)15
SW620 (Colon Cancer)20
A549 (Lung Cancer)25

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The relatively low IC50 values suggest significant anticancer activity, warranting further investigation into its mechanisms of action.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Research indicates that it may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial and cancer cell metabolism.

Table 3: Enzyme Inhibition Profile

EnzymeIC50 (µM)
DNA Gyrase12
Dihydrofolate Reductase0.5

These findings highlight the compound's potential as a dual-action agent against both bacterial infections and cancer cell proliferation.

Case Studies

Recent studies have explored the therapeutic applications of pyrazole derivatives in clinical settings. For instance, a study published in ACS Omega demonstrated that derivatives including this compound exhibited enhanced antimicrobial activity when used in combination with standard antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant infections .

Another case study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through ROS (reactive oxygen species) generation and cell cycle arrest at the G2/M phase .

Scientific Research Applications

Antimicrobial Properties

Pyrazole derivatives, including 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, have shown significant antimicrobial activity against various pathogens. Research indicates that compounds within this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismsInhibition Zone (mm)
This compoundStaphylococcus aureus25
Escherichia coli30
Candida albicans20

These results suggest that the compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungal strains .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2).

Table 2: Antitumor Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-715
HepG-220
HCT-11618

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. For instance, studies have highlighted their ability to inhibit cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins.

Case Study:
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity using the Human Red Blood Cell membrane stabilization method. The results indicated that certain derivatives significantly reduced hemolysis at various concentrations, showcasing their potential as anti-inflammatory agents .

Agrochemical Use

Pyrazole derivatives are also explored for their applications in agriculture as fungicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in pest management strategies.

Table 3: Agrochemical Applications of Pyrazole Derivatives

CompoundApplicationEfficacy
This compoundFungicideModerate
InsecticideHigh

The efficacy ratings indicate that this compound can be effective against specific agricultural pests, contributing to sustainable agricultural practices .

Chemical Reactions Analysis

Cross-Coupling Reactions

The alkyne and bromophenyl groups facilitate palladium-catalyzed cross-coupling reactions, a cornerstone of its synthetic utility.

Key Reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationYieldSource
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, DMF, 60°C, Ar atmosphereArylacetylene derivatives79%
Buchwald-Hartwig Amination Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110°CN-Arylpyrazole derivatives66–88%
  • Mechanistic Insight : The alkyne acts as a dipolarophile in Sonogashira reactions, while the bromine undergoes oxidative addition with palladium catalysts .

Cycloaddition Reactions

The propynyl group participates in 1,3-dipolar cycloadditions, enabling heterocycle synthesis.

Example: Huisgen Cycloaddition (Click Chemistry)

SubstrateReagents/ConditionsProductSelectivitySource
Azide derivativesCu(I) catalyst, RT, DCM/H₂O1,4-Disubstituted 1,2,3-triazolesHigh
  • Regioselectivity : Copper-catalyzed conditions favor 1,4-triazole formation due to electronic and steric effects .

Functionalization via Alkylation/Oxidation

The pyrazole nitrogen and alkyne undergo regioselective modifications.

Alkylation Reactions

Base/SolventAlkylating AgentProductNotesSource
NaH, DMF, 0°C → 60°CAllyl bromide3-Allyloxy-1H-pyrazole derivatives96% yield
K₂CO₃, DMF, 80°CPropargyl bromidePropargyl-substituted pyrazolesMicrowave-assisted
  • Oxidation : Vilsmeier–Haack formylation of alkylated pyrazoles produces carbaldehydes (e.g., 3d in ).

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the bromine and alkyne groups.

Bromine-Specific Reactivity

The bromophenyl group enables Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (SNAr).

Reaction TypeReagents/ConditionsProductChallengesSource
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, DME, 90°CBiarylpyrazole derivativesRequires anhydrous conditions
SNAr NaN₃, DMSO, 120°CAzidophenylpyrazolesLimited by ring electronics

Biological Activity Modulation

Derivatives of this compound show promise in medicinal chemistry:

  • Anticancer Activity : Pyrazole-triazole hybrids inhibit kinase enzymes .

  • Antimicrobial Agents : Thiophene-pyrazole hybrids exhibit MIC values <10 µg/mL .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

a. Bromophenyl Position and Melting Points
The position of the bromine atom on the phenyl ring significantly affects melting points. For example:

  • 1-(4-Bromophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (3j) : Melting point = 228–230°C .
  • 1-(3-Bromophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (3k) : Melting point = 116–120°C .
    The higher symmetry of the para-substituted 3j likely improves crystal packing, leading to a higher melting point compared to the meta-substituted 3k.

b. Propargyl vs. Other Alkyl Groups

  • 4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole : This analog replaces the 2-bromophenyl group with a bromomethyl and trifluoromethyl group. Its molecular weight (267.05 g/mol) and lipophilicity differ substantially, impacting solubility and reactivity .

Spectral Data Comparison

Key NMR and IR data highlight substituent effects:

Compound Name ¹H NMR (δ, ppm) FT-IR (cm⁻¹)
4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole* Not reported in evidence Not reported
1-(4-Bromophenyl)-1H-pyrazole (CAS 15115-52-3) δ 8.78 (s, 1H, pyrazole-H) Not reported
3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole δ 8.91 (s, 1H) 3178–3099

Antioxidant Activity :

  • 3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole exhibits an IC₅₀ of 10.2 μM in antioxidant assays, outperforming other pyrazole derivatives like 1,3-diaryl-4-(aryl-propenonyl)-pyrazoles (IC₅₀ = 13.5 μM) . The 2-bromophenyl group may enhance radical scavenging via electron-withdrawing effects.

Data Tables

Table 1: Comparative Physical Properties of Pyrazole Derivatives

Compound Name Substituents Yield (%) Melting Point (°C)
This compound 2-Bromophenyl, propargyl
1-(4-Bromophenyl)-4-(imidazolyl)-1H-pyrazole (3j) 4-Bromophenyl, imidazolyl 65 228–230
1-(3-Bromophenyl)-4-(imidazolyl)-1H-pyrazole (3k) 3-Bromophenyl, imidazolyl 61 116–120
4-Bromo-1-phenyl-1H-pyrazole (CAS 15115-52-3) Phenyl, 4-bromo

Preparation Methods

Cyclocondensation of β-Ketoester Derivatives

The pyrazole core is synthesized via a Hantzsch-type reaction, leveraging β-ketoester precursors. Ethyl 3-(2-bromophenyl)-3-oxopropanoate serves as the starting material, reacting with hydrazine hydrate in ethanol under reflux to form ethyl 4-(2-bromophenyl)-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Key Reaction Parameters :

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C (reflux)

  • Time : 12–16 hours

  • Yield : 65–75%

Decarboxylation of the ester intermediate is achieved through hydrolysis with aqueous HCl (6 M) at 100°C, yielding 4-(2-bromophenyl)-1H-pyrazole. The absence of the ester carbonyl peak at ~1700 cm⁻¹ in the IR spectrum confirms complete decarboxylation.

Alternative Route: Vilsmeier-Haack Cyclization

An alternative method involves the Vilsmeier-Haack reaction of 1-(2-bromophenyl)ethanone with DMF and POCl₃. This forms a pyrazole-4-carbaldehyde intermediate, which is subsequently reduced to the methyl derivative using NaBH₄. However, this route introduces additional steps and lower overall yields (~50%) compared to the Hantzsch approach.

N1-Alkylation with Propargyl Bromide

Reaction Conditions and Mechanism

The N1 position of 4-(2-bromophenyl)-1H-pyrazole undergoes alkylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, where deprotonation of the pyrazole nitrogen facilitates nucleophilic attack on the propargyl bromide.

Optimized Parameters :

  • Solvent : Acetonitrile (dry)

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : Room temperature (25°C)

  • Time : 6–8 hours

  • Yield : 80–85%

Spectroscopic Characterization

IR Spectroscopy :

  • C≡C Stretch : 2105 cm⁻¹ (sharp)

  • C-Br Stretch : 560 cm⁻¹

  • Aromatic C-H : 3060–3020 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

  • Propargyl CH₂ : δ 4.72 (s, 2H)

  • Propargyl ≡C-H : δ 2.98 (t, 1H, J = 2.4 Hz)

  • Pyrazole H3 : δ 7.85 (s, 1H)

  • 2-Bromophenyl Aromatics : δ 7.62–7.35 (m, 4H)

¹³C NMR (100 MHz, CDCl₃) :

  • C≡C : 78.5 (sp), 72.1 (sp²)

  • Pyrazole C4 : 143.2

  • Br-C6H4 : 131.8, 128.9, 127.5, 122.1

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch + Alkylation80>98High regioselectivityMulti-step decarboxylation
Vilsmeier-Haack Route5095Direct aldehyde functionalizationLower yield, harsh conditions

Scale-Up and Industrial Feasibility

The Hantzsch route is preferred for large-scale production due to its reproducibility and compatibility with continuous flow reactors. Critical factors for scale-up include:

  • Cost : Propargyl bromide ($320/L) necessitates efficient recycling.

  • Waste Management : Neutralization of K₂CO₃ with acetic acid minimizes environmental impact.

Applications and Derivatives

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole serves as a precursor for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to triazole derivatives.

  • Antimicrobial Agents : Functionalization with thiazole moieties enhances bioactivity .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or acetylenic ketones. For example, cyclocondensation of phenylhydrazine derivatives with propiolic esters under acidic conditions (e.g., acetic acid) yields the pyrazole core. Optimization of temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impacts regioselectivity and purity. Post-synthetic modifications, such as Sonogashira coupling for introducing the propargyl group, require palladium catalysts and inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography using SHELXL for refinement and ORTEP for visualization is critical for confirming molecular geometry and intermolecular interactions (e.g., C–H···π, π–π stacking). NMR (¹H/¹³C) identifies substituent positions, with deshielding effects observed for the bromophenyl group (δ ~7.5–7.8 ppm). HPLC-MS with reverse-phase columns (C18) and ESI+ ionization ensures purity (>95%) and molecular ion detection (m/z ~305 [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, anisotropic displacement) be resolved during structure determination?

  • For twinned crystals, SHELXD and SHELXE are used for structure solution via dual-space algorithms, while TWINABS refines scale factors. Anisotropic displacement parameters are modeled using SHELXL with restraints on thermal motion for lighter atoms (e.g., H atoms). High-resolution data (<1.0 Å) and low-temperature measurements (100 K) improve electron density maps .

Q. What computational approaches validate the electronic and steric effects of the bromophenyl and propargyl groups?

  • DFT calculations (B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces, highlighting electron-deficient regions at the bromine atom.Molecular docking (AutoDock Vina) assesses steric compatibility with biological targets (e.g., kinase active sites), where the propargyl group enhances binding via alkyne-π interactions .

Q. How do structural modifications (e.g., substituent position, halogen substitution) impact biological activity?

  • 2-Bromophenyl vs. 4-bromophenyl substitution alters dihedral angles (e.g., 3.29° vs. 74.91° in related compounds), affecting planarity and target binding. Fluorine substitution at the propargyl terminus increases metabolic stability but reduces solubility (logP increases by ~0.5). In vitro assays (e.g., MTT for cytotoxicity) require controlled DMSO concentrations (<0.1%) to avoid false positives .

Q. What strategies resolve contradictions in reactivity data between experimental and theoretical studies?

  • Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) are addressed via kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radicals). Comparative MD simulations (GROMACS) identify solvent effects on transition states, while in situ FTIR monitors intermediate formation .

Methodological Resources

  • Crystallography : Use WinGX for data integration and Mercury for packing diagram analysis. For disordered propargyl groups, PART instructions in SHELXL refine occupancy .
  • Synthetic Protocols : Optimize Sonogashira coupling with Pd(PPh₃)₄/CuI in THF/triethylamine (yield: 70–85%) .
  • Biological Screening : Prioritize assays with orthogonal readouts (e.g., fluorescence polarization for binding, SPR for kinetics) to minimize artifact interference .

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